molecular formula C4H6BN3O4 B13709951 1-Methyl-5-nitropyrazole-4-boronic Acid

1-Methyl-5-nitropyrazole-4-boronic Acid

Cat. No.: B13709951
M. Wt: 170.92 g/mol
InChI Key: IHETXDFYXICGKB-UHFFFAOYSA-N
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Description

1-Methyl-5-nitropyrazole-4-boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a methyl group and a nitro group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Methyl-5-nitropyrazole-4-boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 1-methyl-5-nitropyrazole with a boronic ester under suitable conditions. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-5-nitropyrazole-4-boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and reducing agents such as hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-5-nitropyrazole-4-boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitropyrazole-4-boronic acid involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with hydroxyl groups in enzymes, inhibiting their activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

1-Methyl-5-nitropyrazole-4-boronic acid can be compared with other boronic acids, such as phenylboronic acid and pinacol boronic esters. While these compounds share the boronic acid functional group, this compound is unique due to its pyrazole ring and nitro group, which confer distinct reactivity and biological activity . Similar compounds include:

  • Phenylboronic acid
  • Pinacol boronic esters
  • 3-Nitropyrazole-4-boronic acid

These compounds differ in their substituents and overall structure, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C4H6BN3O4

Molecular Weight

170.92 g/mol

IUPAC Name

(1-methyl-5-nitropyrazol-4-yl)boronic acid

InChI

InChI=1S/C4H6BN3O4/c1-7-4(8(11)12)3(2-6-7)5(9)10/h2,9-10H,1H3

InChI Key

IHETXDFYXICGKB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N(N=C1)C)[N+](=O)[O-])(O)O

Origin of Product

United States

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